molecular formula C18H23N3O2 B2471336 N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 2034373-75-4

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide

Cat. No.: B2471336
CAS No.: 2034373-75-4
M. Wt: 313.401
InChI Key: PKUYDXOXOALCDS-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a heterocyclic compound featuring a pyrazole core substituted with a furan ring, a cyclohexene carboxamide moiety, and an ethyl linker. The furan and cyclohexene groups may influence lipophilicity and conformational flexibility, critical for bioavailability and target binding .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-13-17(16-9-6-12-23-16)14(2)21(20-13)11-10-19-18(22)15-7-4-3-5-8-15/h3-4,6,9,12,15H,5,7-8,10-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUYDXOXOALCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2CCC=CC2)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a complex organic compound characterized by its unique structural features, including a furan ring and a pyrazole moiety. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Structural Overview

The compound's molecular formula is C18H24N4OC_{18}H_{24}N_{4}O, which reflects its diverse functional groups that contribute to its potential biological activities. The presence of both furan and pyrazole rings suggests a promising pharmacological profile.

Feature Description
Molecular Formula C18H24N4OC_{18}H_{24}N_{4}O
Structural Components Furan ring, pyrazole ring, cyclohexene structure
Potential Activities Antibacterial, antifungal, anti-inflammatory, anticancer

Antibacterial Properties

Preliminary studies indicate that compounds similar to this compound exhibit significant antibacterial activities. For instance, derivatives containing furan and pyrazole rings have been shown to inhibit various bacterial strains in vitro. Research highlights include:

  • Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
  • Case Study : A study demonstrated that a related pyrazolone derivative showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting the potential for this compound to exhibit similar effects .

Antifungal Activity

The antifungal properties of this compound have also been explored. Similar compounds have shown efficacy against various fungi:

  • Research Findings : A study indicated that pyrazole derivatives can inhibit fungal growth by targeting ergosterol biosynthesis pathways.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of this compound are attributed to its ability to modulate inflammatory mediators:

  • Mechanism : It may inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX.

Anticancer Potential

Research into the anticancer activity of pyrazolone derivatives has revealed promising results:

  • In vitro Studies : Compounds with similar structures have shown cytotoxic effects on various cancer cell lines, indicating that this compound may possess similar properties.

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, we can compare it with other related compounds:

Compound Name Molecular Formula Biological Activity
5-(furan-2-yl)-3-methylpyrazoleC10H10N2OC_{10}H_{10}N_{2}OAntibacterial, antifungal
3,5-DimethylpyrazoleC7H10N2C_{7}H_{10}N_{2}Anti-inflammatory
4-phenyltetrahydropyran derivativeC15H18NC_{15}H_{18}NAnticancer

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s pyrazole-furan-cyclohexene architecture shares similarities with patented small molecules in oncology and inflammation research. Key analogs include:

Example 53 ()
  • Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide.
  • Key Differences :
    • Replaces the furan with a fluorinated chromen-4-one ring.
    • Incorporates a pyrazolopyrimidine core instead of a simple pyrazole.
    • Higher molecular weight (589.1 g/mol vs. ~414.5 g/mol for the target compound).
EP 2 697 207 B1 ()
  • Structure : N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylcyclohexane-1-carboxamide.
  • Key Differences: Features a trifluoromethylphenyl-oxazolidinone group instead of furan-pyrazole. Includes a methoxyphenyl substituent and a methylated cyclohexane.
  • Impact : The trifluoromethyl groups increase metabolic stability and electronegativity, favoring blood-brain barrier penetration but introducing steric hindrance .

Physicochemical Properties

Property Target Compound Example 53 () EP 2 697 207 B1 ()
Molecular Weight (g/mol) ~414.5 (calculated) 589.1 ~683.6 (calculated)
Key Substituents Furan, pyrazole, cyclohexene Fluorophenyl, chromenone Trifluoromethyl, oxazolidinone
Melting Point Not reported 175–178°C Not reported
Solubility Moderate (predicted) Low (due to fluorinated groups) Very low (steric hindrance)

Computational and Experimental Insights

  • Density Functional Theory (DFT) : Becke’s hybrid functional () could predict the target compound’s electronic properties, such as HOMO-LUMO gaps, to assess reactivity compared to analogs. For instance, the furan’s electron-rich nature may lower the LUMO energy, enhancing electrophilic interactions .
  • Analogs like Example 53 show planar chromenone systems, suggesting rigid binding conformations .

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